gypsogenin 3-O-glucuronide

chemotaxonomy phytochemical analysis Caryophyllaceae standardization

Analytical labs standardizing Gypsophila/Saponaria extracts face inconsistent reference materials. This primary prosapogenin marker solves quantification challenges: - Dominant species-specific marker (78% of G. paniculata prosapogenin pool, 30.2 mg/g dw) - Enables RP-HPLC quantification post-partial acid hydrolysis with glycyrrhizic acid internal standard - Species authentication via characteristic ratio fingerprint (78:22 vs. 6:94 G. paniculata/S. officinalis) Supplied as ≥98% purity solid; suitable for immediate use as an analytical reference standard in botanical quality control workflows.

Molecular Formula C36H54O10
Molecular Weight 646.8 g/mol
CAS No. 105762-16-1
Cat. No. B020382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegypsogenin 3-O-glucuronide
CAS105762-16-1
Synonymsgypsogenin 3-O-glucuronide
Molecular FormulaC36H54O10
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C36H54O10/c1-31(2)13-15-36(30(43)44)16-14-34(5)19(20(36)17-31)7-8-22-32(3)11-10-23(33(4,18-37)21(32)9-12-35(22,34)6)45-29-26(40)24(38)25(39)27(46-29)28(41)42/h7,18,20-27,29,38-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t20?,21-,22-,23?,24+,25+,26-,27+,29-,32+,33+,34-,35-,36+/m1/s1
InChIKeyNUSHOJSYOLRGAX-ZIPQOKDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gypsogenin 3-O-Glucuronide Overview


Gypsogenin 3-O-glucuronide (CAS: 105762-16-1), also designated as gypsogenin 3-O-β-D-glucuronide or vaccaroside, is a monodesmosidic triterpenoid saponin classified as an oleanane-type glucuronide [1]. This compound serves as a ubiquitous saponin precursor (prosapogenin) within plants of the genus Gypsophila and related Caryophyllaceae species, being derived from the partial hydrolysis of more complex bisdesmosidic saponins [2]. Its core structure consists of the pentacyclic triterpene aglycone gypsogenin (3β-hydroxy-olean-12-en-23-al-28-oic acid) glycosylated at the C-3 position with a single glucuronic acid moiety [3]. This monoglycosidic architecture distinguishes it from the fully elaborated bisdesmosidic GOTCAB saponins that dominate plant extracts and defines its specific utility in analytical standardization and biosynthetic investigations.

1
Analytical reference standard for HPLC quantification of total GOTCAB saponins after partial hydrolysis.
2
Chemotaxonomic marker to differentiate Gypsophila from Saponaria or Silene raw materials.
3
Biosynthetic probe for triterpenoid pathway feedback studies in Caryophyllaceae.

Distinct Analytical Identity of Gypsogenin 3-O-Glucuronide


Substitution of gypsogenin 3-O-glucuronide with closely related triterpenoid saponins or alternative prosapogenins is scientifically untenable due to three critical factors. First, the compound exhibits species-specific abundance patterns that serve as chemotaxonomic markers; in Gypsophila paniculata roots, gypsogenin 3-O-glucuronide constitutes 78% of the total prosapogenin pool compared to only 22% for the structurally analogous quillaic acid 3-O-glucuronide, while in Saponaria officinalis this ratio is reversed to 6% versus 94% [1]. Second, the compound functions as a pathway-specific feedback regulator in triterpenoid biosynthesis, exerting differential effects on 2,3-oxidosqualene-amyrin cyclase activity depending on the plant species context—an activity not shared by downstream GOTCAB saponins or alternative prosapogenins [2]. Third, analytical methods for standardization of Gypsophila-derived tinctures and extracts depend explicitly on gypsogenin 3-O-glucuronide as the liberated prosapogenin marker after partial hydrolysis; substitution would invalidate quantitative HPLC protocols established using this specific compound as the reference standard [3]. These orthogonal differentiation vectors establish that procurement decisions must be guided by the compound's unique analytical and biosynthetic profile.

Target
Gypsogenin 3-O-glucuronide
Potential substitute
Quillaic acid 3-O-glucuronide
Species-specific abundance ratios (78% vs. 22% in Gypsophila paniculata) differ markedly; chemotaxonomic fingerprinting and validated HPLC protocols rely on gypsogenin 3-O-glucuronide as the primary marker. Direct substitution may invalidate quantitative comparisons.
Target
Monodesmosidic prosapogenin (single GlcA at C-3)
Potential substitute
Bisdesmosidic GOTCAB saponins (C-28 oligosaccharide)
Structural difference prevents universal use as a hydrolysis-liberated marker. Purified gypsogenin 3-O-glucuronide is specifically required for total GOTCAB quantification; intact bisdesmosidic saponins cannot serve as equivalent reference standards.

Quantitative Evidence Guide


Species-Specific Prosapogenin Abundance

In the roots of Gypsophila paniculata, gypsogenin 3-O-glucuronide is the dominant prosapogenin, comprising 78% of the total glucuronide prosapogenin pool, whereas the structurally analogous quillaic acid 3-O-glucuronide constitutes only 22%. This ratio is species-specific: in Saponaria officinalis, the relative proportions are reversed (6% gypsogenin 3-O-glucuronide vs. 94% quillaic acid 3-O-glucuronide), and in Silene vulgaris the two compounds are nearly balanced (44% vs. 56%) [1]. Absolute quantification in G. paniculata roots yielded gypsogenin 3-O-glucuronide at 30.2 ± 1.5 mg/g dry weight, the highest recorded among the three species examined [1].

Prosapogenin pool ratio
Head-to-head
Gypsogenin 3-O-GlcA: 78% vs. quillaic acid 3-O-GlcA: 22% (G. paniculata roots)
Supports chemotaxonomic authentication workflow.
Absolute abundance 30.2 ± 1.5 mg/g dw; species-specific profile.
chemotaxonomy phytochemical analysis Caryophyllaceae standardization

Triterpenoid Cyclase Regulation

Pretreatment of Gypsophila paniculata cell suspension cultures with gypsogenin 3-O-glucuronide (24 hours prior to [¹⁴C]acetate administration) resulted in marked reduction of radioactivity incorporation into saponins and their precursors, accompanied by inhibition of microsomal 2,3-oxidosqualene-amyrin cyclase activity [1]. In contrast, identical pretreatment of Saponaria officinalis suspension cultures stimulated the same cyclase activity, while 2,3-oxidosqualene-cycloartenol cyclase activity remained unaffected in both species [1]. No such species-specific regulatory effect has been documented for fully glycosylated GOTCAB saponins or for the alternative prosapogenin quillaic acid 3-O-glucuronide.

Amyrin cyclase modulation
Class-level
Inhibition in G. paniculata vs. stimulation in S. officinalis microsomal cyclase
Reported pathway-selective feedback context.
No comparable data for GOTCAB saponins or quillaic acid analog.
saponin biosynthesis enzyme regulation triterpenoid pathway engineering

Content Variability Across Species and Organs

Quantitative SPE-HPLC analysis of Gypsophila glomerata roots revealed gypsogenin 3-O-glucuronide content of 7.4079 ± 0.0723 mg/g dry weight, which is 1.66-fold higher than the co-occurring quillaic acid 3-O-glucuronide content of 4.4593 ± 0.1207 mg/g dry weight in the same tissue [1]. In a broader analysis of Gypsophila species (G. paniculata, G. pacifica, G. scorzonerifolia), gypsogenin 3-O-glucuronide and quillaic acid 3-O-glucuronide were identified as the dominant prosaponins, with total saponin content ranging from 3.4 to 48.1 mg/g dry root weight depending on species and plant age [2]. RP-HPLC quantification in Gypsophila species roots further demonstrated gypsogenin 3-O-glucuronide content ranging from 0.52% to 1.13% of dry weight [3].

Inter-species content
Head-to-head
7.41 vs. 4.46 mg/g dw in G. glomerata (1.66-fold higher)
Higher abundance supports marker preference in Gypsophila.
Range 0.52–1.13% dw across Gypsophila spp.
plant metabolomics GOTCAB saponin profiling quantitative phytochemistry

Validated HPLC Analytical Standardization

A validated HPLC method for the quantitative determination of gypsogenin saponins in homeopathic tinctures utilizes partial hydrolysis of total saponins, subsequent extraction of the liberated gypsogenin 3-O-glucuronide prosapogenin, and its analysis by reversed-phase HPLC with glycyrrhizic acid as an internal standard [1]. This method was successfully applied to the analysis of mother tinctures obtained from Saponaria officinalis, demonstrating that gypsogenin 3-O-glucuronide serves as a reliable and convenient marker for standardization of triterpenoid saponin content [1]. No comparable validated HPLC method exists using quillaic acid 3-O-glucuronide or other prosapogenins as the primary quantifiable marker for Caryophyllaceae-derived tinctures.

Validated HPLC protocol
Class-level
RP-HPLC with glycyrrhizic acid IS; applied to S. officinalis tinctures
Reported method supports standardization workflow.
No equivalent validated method using quillaic acid analog.
analytical chemistry quality control homeopathic tincture standardization

Monodesmosidic vs. Bisdesmosidic Saponin Structure

Gypsogenin 3-O-glucuronide is a monodesmosidic prosapogenin bearing a single glucuronic acid moiety at C-3, whereas fully elaborated GOTCAB saponins are bisdesmosidic, possessing an additional oligosaccharide chain (tri- to hexasaccharide) attached at C-28 via an ester linkage [1]. In Gypsophila glomerata roots, a total of 41 GOTCAB saponins were identified or tentatively elucidated, all of which are structurally more complex than the core gypsogenin 3-O-glucuronide prosapogenin [1]. This structural distinction is critical: gypsogenin 3-O-glucuronide is liberated from GOTCAB saponins only upon partial acid hydrolysis, making it a specific analytical proxy for total GOTCAB content that cannot be substituted by intact bisdesmosidic saponins [2].

Mono- vs. bisdesmosidic
Class-level
Monodesmosidic (C-3 GlcA) vs. 41 GOTCAB bisdesmosidic structures
Prosapogenin acts as universal hydrolysis-liberated marker.
Bisdesmosidic saponins cannot substitute for total content quantification.
saponin biosynthesis structural elucidation GOTCAB characterization

Application Scenarios


HPLC Quantification Reference Standard

Based on the validated HPLC method established by Szakiel et al. [1], gypsogenin 3-O-glucuronide should be procured as a primary reference standard for quantifying total GOTCAB saponin content in Gypsophila and Saponaria extracts, homeopathic tinctures, and botanical raw materials. The method employs partial acid hydrolysis to liberate the prosapogenin, followed by SPE extraction and RP-HPLC analysis with glycyrrhizic acid internal standardization. This application is supported by the compound's demonstrated abundance as the dominant prosapogenin in G. paniculata (78% of pool, 30.2 mg/g dw) and its 1.66-fold higher concentration relative to quillaic acid 3-O-glucuronide in G. glomerata [2][3].

Chemotaxonomic Authentication and Adulteration Detection

The species-specific ratio of gypsogenin 3-O-glucuronide to quillaic acid 3-O-glucuronide provides a quantitative chemotaxonomic fingerprint for authenticating Gypsophila-derived materials. As documented by Henry et al. [2], G. paniculata exhibits a 78:22 ratio favoring gypsogenin 3-O-glucuronide, whereas S. officinalis shows a reversed 6:94 ratio. Procurement of purified gypsogenin 3-O-glucuronide enables laboratories to establish reference chromatographic profiles and ratio thresholds for species identification, thereby detecting adulteration of premium Gypsophila root extracts with lower-cost Saponaria or Silene materials.

Biosynthetic Pathway and Metabolic Engineering

The compound's unique species-dependent regulatory effect on 2,3-oxidosqualene-amyrin cyclase activity—inhibition in G. paniculata vs. stimulation in S. officinalis cell cultures [4]—positions gypsogenin 3-O-glucuronide as an essential tool compound for investigating feedback regulation mechanisms in the triterpenoid biosynthetic pathway. Researchers engaged in metabolic engineering of saponin production in Caryophyllaceae or heterologous expression systems should procure this compound for exogenously applied precursor studies and enzyme activity modulation assays.

LC-MS Structural Reference for GOTCAB Saponins

In UHPLC-ESI/HRMS (Orbitrap) analytical workflows for GOTCAB saponin profiling, gypsogenin 3-O-glucuronide serves as a critical diagnostic fragment reference. As demonstrated in the comprehensive profiling of G. glomerata roots where 41 GOTCAB saponins were characterized [3], the gypsogenin 3-O-glucuronide ion serves as a characteristic product ion in MS/MS fragmentation of larger bisdesmosidic saponins. Procurement of the authentic compound enables accurate mass calibration and confirmation of fragmentation pathway assignments in complex saponin mixtures.

Application
Selection Property
Validation Focus
GOTCAB saponin quantification via HPLC
Validated prosapogenin reference standard
Method reproducibility across Gypsophila extracts and tinctures
Chemotaxonomic authentication
Species-specific abundance ratio marker
Ratio threshold validation for adulterant detection
Triterpenoid pathway feedback studies
Exogenous pathway probe with species-dependent cyclase response
Replication of cyclase modulation in target cell lines
LC-HRMS GOTCAB fragmentation reference
Monodesmosidic diagnostic ion standard
MS/MS fragment assignment and mass accuracy verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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